Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 1269421-67-1
VCID: VC2797483
InChI: InChI=1S/C11H10N2O3/c1-6-3-7-9(12-5-13-10(7)14)8(4-6)11(15)16-2/h3-5H,1-2H3,(H,12,13,14)
SMILES: CC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate

CAS No.: 1269421-67-1

Cat. No.: VC2797483

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate - 1269421-67-1

Specification

CAS No. 1269421-67-1
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name methyl 6-methyl-4-oxo-3H-quinazoline-8-carboxylate
Standard InChI InChI=1S/C11H10N2O3/c1-6-3-7-9(12-5-13-10(7)14)8(4-6)11(15)16-2/h3-5H,1-2H3,(H,12,13,14)
Standard InChI Key SQAPOAWGYNTVAH-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O
Canonical SMILES CC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O

Introduction

Chemical Structure and Properties

Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate (CAS No. 1269421-67-1) possesses the molecular formula C₁₁H₁₀N₂O₃ with a molecular weight of 218.21 g/mol. Its IUPAC name is methyl 6-methyl-4-oxo-3H-quinazoline-8-carboxylate, highlighting an important structural feature: the compound exists in tautomeric forms where the 4-hydroxy form (as reflected in the common name) and the 4-oxo form (as in the IUPAC name) exist in equilibrium.

The structure consists of a quinazoline core with three key substitutions:

  • A hydroxyl group at position 4 (which exists in tautomeric equilibrium with the oxo form)

  • A methyl group at position 6

  • A methyl carboxylate (ester) group at position 8

This unique substitution pattern contributes to its chemical reactivity and potential biological activity. The 4-hydroxy/4-oxo group can participate in hydrogen bonding interactions, while the ester functionality provides a versatile handle for further chemical modifications.

Table 1: Key Chemical Properties of Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate

PropertyValueReference
Molecular FormulaC₁₁H₁₀N₂O₃
Molecular Weight218.21 g/mol
CAS Number1269421-67-1
IUPAC Namemethyl 6-methyl-4-oxo-3H-quinazoline-8-carboxylate
Standard InChIInChI=1S/C11H10N2O3/c1-6-3-7-9(12-5-13-10(7)14)8(4-6)11(15)16-2/h3-5H,1-2H3,(H,12,13,14)
Standard InChIKeySQAPOAWGYNTVAH-UHFFFAOYSA-N
SMILESCC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O
Physical StateTypically a solid (inferred from similar compounds)-
Synthetic ApproachKey ReagentsPotential AdvantagesPotential LimitationsReference
Nucleophilic Substitution4-chloroquinazoline precursors, hydroxide baseDirect approach, potentially high yieldRequires pre-functionalized precursors
Cyclization MethodsSubstituted anthranilic acids, formamideWell-established methodologyMultiple steps may be needed
Metal-Catalyzed ReactionsCopper or iron catalysts, appropriate substratesMild conditions, potentially higher yieldsMay require specialized catalysts
Microwave-Assisted SynthesisVarious precursors, microwave irradiationFaster reaction times, improved efficiencyRequires specialized equipment
Biological ActivityPotential MechanismSupporting Evidence from Similar CompoundsReference
AnticancerInhibition of cancer cell signaling pathwaysQuinazoline derivatives inhibit β-catenin/TCF4 signaling
AntimicrobialMultiple possible mechanismsStructural similarity to antimicrobial quinazolines
Anti-inflammatoryInhibition of inflammatory mediatorsCommon activity in quinazoline derivatives
Enzyme InhibitionInteraction with specific protein targets4-hydroxyquinazolines often act as enzyme inhibitors

Analytical Characterization Methods

The identification and characterization of methyl 4-hydroxy-6-methylquinazoline-8-carboxylate can be achieved through various analytical techniques commonly employed for organic compounds:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural confirmation. For methyl 4-hydroxy-6-methylquinazoline-8-carboxylate, characteristic signals would include:

  • Methyl group protons at position 6 (typically appearing as a singlet)

  • Methyl ester protons (typically a singlet around 3.8-4.0 ppm)

  • Aromatic protons with characteristic coupling patterns

  • The exchangeable proton of the 4-hydroxy group (if present in the tautomeric form)

Infrared (IR) spectroscopy would reveal characteristic bands for the ester carbonyl (typically around 1700-1750 cm⁻¹) and the quinazoline ring structure.

Mass spectrometry would confirm the molecular weight (expected at 218.21 g/mol) and provide fragmentation patterns consistent with the proposed structure.

Chromatographic Methods

X-ray Crystallography

If suitable crystals can be obtained, X-ray crystallography would provide definitive three-dimensional structural information, including bond lengths, angles, and the preferred tautomeric form in the solid state.

Future Research Directions

Given the limited specific information available on methyl 4-hydroxy-6-methylquinazoline-8-carboxylate, several promising research directions emerge:

Synthesis Optimization

Development of efficient, scalable, and environmentally friendly synthetic routes to methyl 4-hydroxy-6-methylquinazoline-8-carboxylate would facilitate further research on this compound. Green chemistry approaches, such as solvent-free conditions or the use of renewable catalysts, align with current trends in pharmaceutical synthesis.

Comprehensive Biological Evaluation

Systematic screening of methyl 4-hydroxy-6-methylquinazoline-8-carboxylate against various biological targets would help establish its activity profile. Priority areas could include:

  • Cancer cell line panels

  • Antimicrobial assays against clinically relevant pathogens

  • Anti-inflammatory models

  • Enzyme inhibition assays, particularly for kinases and other cancer-relevant targets

Structure-Activity Relationship Studies

Creation of a focused library of derivatives with strategic modifications at various positions would help establish structure-activity relationships. Key modifications might include:

  • Alternative substituents at position 6

  • Different ester groups at position 8

  • Modifications to the 4-hydroxy functionality

Mechanistic Studies

If biological activity is confirmed, detailed investigations into the mechanism of action would be valuable. These might include:

  • Target identification through affinity-based approaches

  • Computational modeling of protein-ligand interactions

  • Cell-based mechanistic studies

Table 5: Proposed Research Priorities for Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate

Research AreaSpecific ObjectivesExpected OutcomesTechnical Approaches
Chemical SynthesisDevelop efficient synthetic routesImproved accessibility for researchGreen chemistry, flow chemistry
Biological ActivityEstablish activity profileIdentification of promising applicationsHigh-throughput screening, cell-based assays
Structure-Activity RelationshipsUnderstand impact of structural modificationsDesign guidelines for improved analogsMedicinal chemistry, computational modeling
Mechanism of ActionIdentify biological targetsUnderstanding of molecular interactionsProteomics, X-ray crystallography, molecular dynamics

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